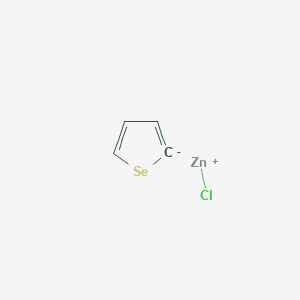

Zinc, chloroselenophene-2-yl-

Description

Zinc, chloroselenophene-2-yl- is a coordination compound where zinc is bound to a chloroselenophene ligand. The chloroselenophene moiety consists of a five-membered aromatic ring containing selenium and chlorine substituents, which confers unique electronic and steric properties. Such compounds are of interest in materials science and catalysis due to the redox activity of selenium and the Lewis acidity of zinc .

Properties

CAS No. |

84109-18-2 |

|---|---|

Molecular Formula |

C4H3ClSeZn |

Molecular Weight |

230.9 g/mol |

IUPAC Name |

chlorozinc(1+);2H-selenophen-2-ide |

InChI |

InChI=1S/C4H3Se.ClH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |

InChI Key |

HDENUNUGKFSYJY-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[Se][C-]=C1.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc, chloroselenophene-2-yl- typically involves the reaction of chloroselenophene with a zinc source. One common method is the reaction of chloroselenophene with zinc chloride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of zinc, chloroselenophene-2-yl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloroselenophene-2-yl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of zinc and selenophene derivatives.

Reduction: Reduction reactions can convert the compound into lower oxidation states or different chemical forms.

Substitution: The chloroselenophene moiety can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield selenophene oxides, while substitution reactions can produce a variety of functionalized selenophenes.

Scientific Research Applications

Zinc, chloroselenophene-2-yl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in various organic transformations.

Biology: The compound’s potential biological activity is being explored, including its use in the development of new pharmaceuticals and as a tool in biochemical studies.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in areas where zinc and selenium play crucial roles.

Industry: The compound is used in the production of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism by which zinc, chloroselenophene-2-yl- exerts its effects involves its interaction with molecular targets and pathways. Zinc ions can act as catalytic or structural components in various enzymes, while the chloroselenophene moiety can participate in redox reactions and other chemical processes. These interactions can influence cellular functions and biochemical pathways, making the compound valuable in both research and practical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of zinc, chloroselenophene-2-yl-, we compare it with three categories of analogous compounds:

Zinc-Selenium Coordination Complexes

- Zinc Selenolates: These compounds exhibit higher thermal stability (decomposition >250°C) but lower solubility in polar solvents compared to chloroselenophene-zinc derivatives, which are more soluble due to the electron-withdrawing chlorine substituent .

- Zinc Selenophenes: Selenophene-zinc complexes without chlorine substituents show reduced electrophilicity at the zinc center, limiting their catalytic utility in cross-coupling reactions .

Zinc-Chlorinated Aromatic Complexes

- Zinc Chlorophenolates: These are widely used as biocides but face restrictions under ZDHC MRSL due to environmental persistence. Chloroselenophene-zinc may offer a less persistent alternative, though its ecotoxicity remains unstudied .

- Zinc Chlorothiophene: Exhibits stronger Zn–S bonding (bond energy ~250 kJ/mol) compared to the Zn–Se bond in chloroselenophene-zinc (~220 kJ/mol), resulting in differences in catalytic recyclability .

Heavy Metal Analogues

- Cadmium Chloroselenophene: Cadmium analogs show higher photoluminescence quantum yields but raise toxicity concerns, making zinc-based variants preferable for optoelectronic applications .

Table 1. Comparative Properties of Zinc, Chloroselenophene-2-yl- and Analogues

| Property | Zinc, Chloroselenophene-2-yl- | Zinc Selenolate | Zinc Chlorophenolate |

|---|---|---|---|

| Thermal Stability (°C) | ~200 (decomp.) | >250 | 180–200 |

| Solubility in THF | High | Low | Moderate |

| Electrophilicity (Zn) | Moderate | Low | High |

| Environmental Risk | Unknown | Low | High (regulated) |

Data synthesized from studies on zinc-silica composites and chlorophenol restrictions .

Research Findings and Gaps

- Catalytic Activity: Preliminary computational studies suggest the chlorine substituent enhances the Lewis acidity of zinc, improving its efficacy in Friedel-Crafts alkylation compared to non-chlorinated selenophene-zinc complexes. However, experimental validation is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.